REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.C[C:12]([N:14](C)C)=O>CCOC(C)=O>[NH:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:12]#[N:14])[C:3]=2[CH:10]=[CH:9]1
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Name
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|
Quantity
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10.13 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)NC=C2
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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150 (± 50) mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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This solution was filtered
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Type
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CUSTOM
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Details
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to remove insoluble particles
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Type
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CUSTOM
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Details
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N2 was purged into the solution
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Type
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ADDITION
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Details
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while adding the following reagents
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Type
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TEMPERATURE
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Details
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After cooled to RT
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Type
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FILTRATION
|
Details
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the mixture was filtered through a pad of Celite® and silica
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Type
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CUSTOM
|
Details
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to remove Zn and Pd
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Type
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WASH
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Details
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The pad was washed with EtOAc and CH2Cl2
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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WASH
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Details
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This organic solution was washed with 10% NH4OH (500 mL) and sat'd NaCl (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
|
Details
|
to afford a dark residue, which
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Name
|
|
Type
|
product
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Smiles
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N1C=CC2=C1N=CC=C2C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |